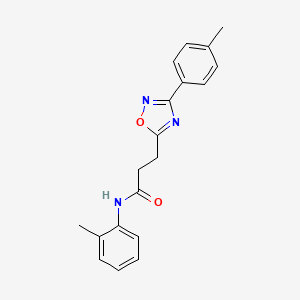
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has shown promising results in scientific research and has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide varies depending on its application. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In weeds, it inhibits the growth by interfering with their metabolic pathways. In fluorescence, it exhibits strong fluorescence properties due to its unique molecular structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In weeds, it inhibits the growth by interfering with their metabolic pathways. In fluorescence, it exhibits strong fluorescence properties due to its unique molecular structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments are its unique molecular structure, its potential applications in various fields, and its strong fluorescence properties. The limitations are its low solubility in water, its potential toxicity, and its limited availability.
Direcciones Futuras
There are many future directions for the study of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. In medicine, it could be further studied as a potential anticancer and anti-inflammatory agent. In agriculture, it could be further studied as a potential herbicide. In industry, it could be further studied as a potential fluorescent probe. Further research could also focus on improving the solubility and availability of the compound, as well as reducing its potential toxicity.
Métodos De Síntesis
The synthesis of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of o-toluidine and p-tolylglyoxal in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is around 70-80%.
Aplicaciones Científicas De Investigación
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. In agriculture, it has been studied as a potential herbicide, as it inhibits the growth of weeds by interfering with their metabolic pathways. In industry, it has been studied as a potential fluorescent probe, as it exhibits strong fluorescence properties.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)19-21-18(24-22-19)12-11-17(23)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQBFGCMHBTLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

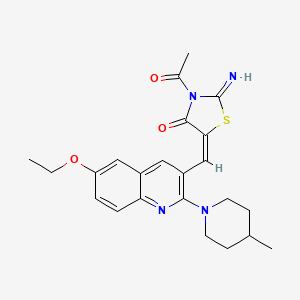

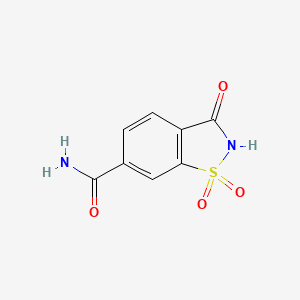
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
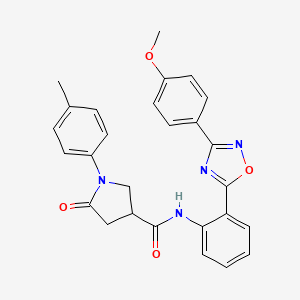
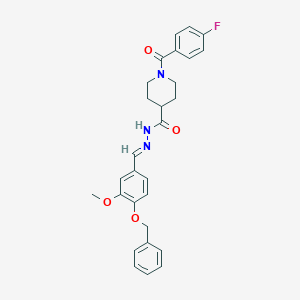
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
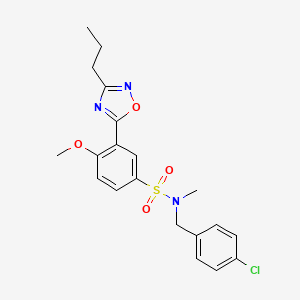
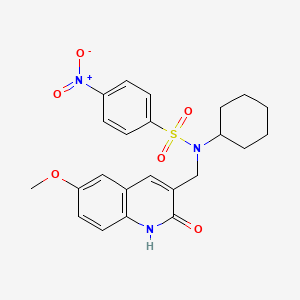

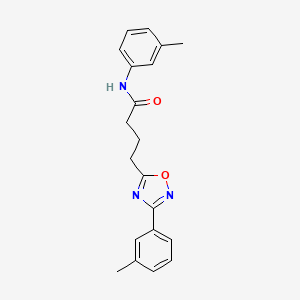

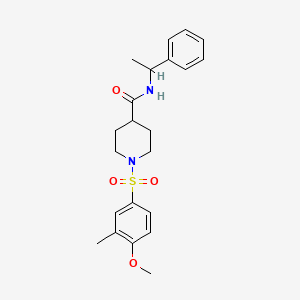
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)